(+)-Tetrabenazine

概要

説明

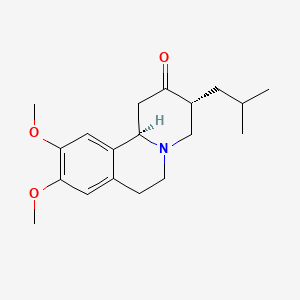

(3R,11bR)-9,10-dimethoxy-3-isobutyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one is a 9,10-dimethoxy-3-isobutyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one in which both stereocentres have R configuration. It is an enantiomer of a (3S,11bS)-9,10-dimethoxy-3-isobutyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one.

作用機序

Target of Action

The primary target of (+)-Tetrabenazine is the vesicular monoamine transporter 2 (VMAT2) in the brain. VMAT2 is an integral membrane protein that transports monoamines—particularly neurotransmitters such as dopamine, norepinephrine, serotonin, and histamine—from cellular cytosol into synaptic vesicles .

Mode of Action

This compound acts as a potent inhibitor of VMAT2. It binds to the transporter, preventing the uptake of monoamine neurotransmitters into the synaptic vesicles. This results in a decrease in the release of these neurotransmitters into the synapse .

Biochemical Pathways

The inhibition of VMAT2 by this compound affects several biochemical pathways. Primarily, it disrupts monoaminergic neurotransmission, as the availability of monoamine neurotransmitters such as dopamine and serotonin in the synaptic cleft is reduced. This can lead to various downstream effects, depending on the specific neurotransmitter pathways involved .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is rapidly absorbed from the gastrointestinal tract. It is widely distributed throughout the body, particularly in the brain where it exerts its effects. This compound is extensively metabolized in the liver, primarily through the CYP2D6 enzyme pathway. The metabolites are then excreted in the urine .

Result of Action

The molecular effect of this compound is the reduction of monoamine neurotransmitter levels in the synaptic cleft. This leads to decreased neurotransmission in monoaminergic pathways. At the cellular level, this can result in changes in neuronal activity and communication. The exact effects can vary depending on the specific neurons and pathways involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH can affect the drug’s stability and absorption. Individual patient factors, such as age, sex, genetic makeup, and the presence of certain diseases, can also influence how the drug is metabolized and excreted, thereby affecting its efficacy .

生物活性

(+)-Tetrabenazine, a drug primarily recognized for its role in treating hyperkinetic movement disorders, exhibits significant biological activity through its mechanism of action as a vesicular monoamine transporter (VMAT) inhibitor. This article delves into its pharmacological properties, clinical efficacy, and relevant case studies, supported by data tables and research findings.

This compound selectively inhibits VMAT2 with a notable preference over VMAT1. The inhibitory constants (IC50) for VMAT2 and VMAT1 are approximately 0.3 μM and 3.4 μM, respectively . This inhibition leads to a depletion of monoamines such as dopamine, serotonin, and norepinephrine in presynaptic neurons, which is critical for its therapeutic effects in movement disorders. Specifically, it has been shown to reduce dopamine levels by approximately 40% in animal models .

Pharmacological Profile

The pharmacological effects of this compound include:

- Dopamine Depletion : The drug acts as a presynaptic monoamine-depleting agent, effectively lowering dopamine levels which is beneficial in conditions characterized by excessive dopaminergic activity.

- Dopamine Receptor Antagonism : It also exhibits properties akin to dopamine receptor antagonists, which may contribute to its efficacy in managing psychotic symptoms associated with hyperkinetic disorders .

Treatment of Hyperkinetic Movement Disorders

A double-blind crossover trial involving 19 patients with various hyperkinetic disorders demonstrated that tetrabenazine significantly improved symptoms. Notably, improvements were observed in patients with tardive dyskinesia and other dystonias . The most common side effects included sedation, parkinsonism, and anxiety .

Huntington's Disease

This compound is the first FDA-approved treatment for chorea associated with Huntington's disease (HD). Clinical trials indicated an average reduction of chorea severity by 5 units on the Unified Huntington's Disease Rating Scale . The drug's effects last approximately 5.5 hours post-administration .

Case Studies

- Long-term Effects : A study involving 526 patients treated with tetrabenazine over 15 years reported marked improvement in 89.2% of patients with tardive stereotypy and significant responses in those with Huntington's disease .

- Combination Therapy : A case report highlighted the successful use of tetrabenazine combined with aripiprazole and clonazepam in a patient suffering from persistent motor tics and obsessive behaviors, showcasing its versatility beyond traditional indications .

Data Table: Efficacy and Side Effects

| Disorder | Improvement Rate (%) | Common Side Effects |

|---|---|---|

| Tardive Dyskinesia | 100 | Sedation, Restlessness |

| Huntington's Disease | 82.8 | Depression, Parkinsonism |

| Tourette Syndrome | 57.4 | Anxiety, Akathisia |

| Dystonia | Varies | Insomnia, Drowsiness |

Research Findings

Recent studies have focused on the structural mechanisms of this compound binding to VMAT2. Cryo-electron microscopy has elucidated how tetrabenazine interacts at the molecular level, providing insights into its high-affinity binding characteristics . Additionally, metabolomic studies indicate that its primary active metabolite, alpha-dihydrotetrabenazine, is more effective than the parent compound in inhibiting VMAT2 .

科学的研究の応用

Clinical Applications

-

Huntington's Disease (HD)

- TBZ is the only FDA-approved treatment for chorea associated with Huntington's disease. Clinical trials have demonstrated significant reductions in chorea severity, with many patients experiencing marked improvement in their symptoms . In a study involving 84 patients, TBZ treatment resulted in a 23.5% average reduction in chorea severity compared to placebo .

- Tardive Dyskinesia (TD)

- Dystonia and Tics

- Other Hyperkinetic Disorders

Efficacy

- Clinical Studies : A systematic review highlighted that TBZ significantly improved symptoms across various hyperkinetic disorders. For instance, a double-blind crossover trial showed that 69% of patients receiving TBZ experienced substantial symptom relief compared to only 20% in the placebo group .

- Long-term Outcomes : Longitudinal studies indicate that patients on TBZ maintain improvements over extended periods, although individual responses can vary based on dosage and specific disorder characteristics .

Safety Profile

- Common side effects include sedation, parkinsonism, anxiety, and restlessness. Serious adverse effects are rare but can include depression and suicidal ideation . Monitoring is essential during treatment to manage these risks effectively.

Case Studies

- Case Study on TD : A patient with persistent motor tics and obsessive behaviors showed significant improvement when treated with a combination of TBZ and other medications like aripiprazole and clonazepam after failing multiple other therapies .

- Huntington's Disease : A cohort study demonstrated that patients treated with TBZ experienced a marked reduction in chorea severity over six months, reinforcing its role as a first-line treatment for HD-related chorea .

特性

IUPAC Name |

(3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJIEFSOBYUXJB-GDBMZVCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2CC1=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101117156 | |

| Record name | (3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101117156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026016-83-0 | |

| Record name | (3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1026016-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabenazine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026016830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101117156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRABENAZINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69ENL3U6BF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。